2-({2-oxo-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[[2-oxo-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2S/c1-15-10-16(2)22(17(3)11-15)26-21(29)14-31-23-19-7-4-8-20(19)28(24(30)27-23)13-18-6-5-9-25-12-18/h5-6,9-12H,4,7-8,13-14H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGJXELCPYDXAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CN=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-({2-oxo-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide involves multiple steps, including the formation of the cyclopenta[d]pyrimidine core and the subsequent attachment of the pyridine and trimethylphenyl groups. The reaction conditions typically involve the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Industrial production methods may involve optimizing these reaction conditions to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, using reagents like sodium hydride and alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-({2-oxo-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery.
Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine and cyclopenta[d]pyrimidine moieties may play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Key Observations:
Core Heterocycles: The target compound’s cyclopenta[d]pyrimidin core is distinct from thieno[3,2-d]pyrimidin () or dihydropyrimidin (). Thiadiazole-based analogs () exhibit higher sulfur content, which may influence redox properties or metal chelation .
Substituent Effects :
- The mesityl group (2,4,6-trimethylphenyl) in the target compound and ’s analog introduces steric hindrance, reducing crystallization symmetry compared to simpler phenyl groups .
- Electron-withdrawing groups (e.g., chloro in , trifluoromethyl in ) increase lipophilicity and metabolic stability but may reduce solubility .
Synthetic Accessibility :
- Compounds with thioether linkages (e.g., ) are often synthesized via nucleophilic substitution or oxidative coupling, with yields ranging from 41–80% . The target compound’s fused core likely requires multi-step cyclization, similar to cyclopenta[d]pyrimidin derivatives in .
Biological Activity
The compound 2-({2-oxo-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 437.5 g/mol. The structure features a cyclopenta[d]pyrimidine core, a pyridinylmethyl group, and a sulfanyl moiety, which contribute to its unique properties.
The biological activity of this compound is likely mediated through interactions with specific molecular targets such as enzymes or receptors. The proposed mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It could potentially modulate receptor activity, influencing signal transduction pathways.
Anticancer Activity
Recent studies have explored the anticancer potential of similar compounds derived from pyrimidine and pyridine structures. For instance, compounds with similar functional groups have shown promising results in inhibiting tumor cell proliferation in various cancer models.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For example, derivatives containing pyridine rings have been reported to possess significant antibacterial and antifungal activities.
| Study | Compound | Microbial Target | Activity |
|---|---|---|---|
| Pyridine derivatives | Various bacteria and fungi | Effective at low concentrations |
Neurological Effects
Compounds related to the target structure have been investigated for their effects on neurotransmission. Notably, some derivatives act as antagonists at glutamate receptors, which are implicated in neurological disorders.
Case Studies
- Anticancer Screening : A study screened various compounds for their ability to inhibit cancer cell growth using multicellular spheroid models. The results indicated that certain derivatives exhibited significant cytotoxicity against tumor cells while sparing normal cells.
- Neuroprotective Effects : Another investigation focused on the neuroprotective potential of similar pyridine-containing compounds. These compounds were shown to reduce excitotoxicity in neuronal cultures.
Q & A
Basic: What are the optimal reaction conditions for synthesizing this compound with high yield and purity?
Answer:
The synthesis of this compound typically involves multi-step reactions, requiring careful optimization of parameters such as temperature, solvent choice, and catalysts. For example:
- Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or ethanol are often used to facilitate nucleophilic substitution reactions involving the sulfanyl group .
- Catalysts: Triethylamine or similar bases may be employed to deprotonate intermediates and accelerate coupling reactions .
- Temperature: Controlled heating (e.g., 60–80°C) is critical for cyclization steps to form the pyrimidine core .
- Purity: Post-synthesis purification via column chromatography or recrystallization in ethanol improves yield (e.g., 80% yield reported in similar compounds) .
Basic: Which spectroscopic techniques are most effective for confirming the compound’s structural integrity?
Answer:
A combination of spectroscopic and analytical methods is essential:
- 1H NMR: Identifies proton environments, such as aromatic protons (δ 7.2–8.0 ppm) and methyl groups (δ 2.1–2.5 ppm). For example, the acetamide NH signal appears at δ 10.10 ppm in DMSO-d6 .
- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]+ peaks at m/z 344.21 in analogous compounds) .
- Elemental Analysis: Validates C, H, N, and S content (e.g., deviations ≤0.1% indicate purity) .
- IR Spectroscopy: Detects functional groups like carbonyl (C=O at ~1700 cm⁻¹) and sulfanyl (C-S at ~600 cm⁻¹) .
Advanced: How can researchers resolve discrepancies between theoretical and experimental elemental analysis data?
Answer:
Discrepancies (e.g., in carbon or sulfur content) may arise from incomplete purification or hygroscopic intermediates. Mitigation strategies include:
- Repetition with Dried Solvents: Use anhydrous DMSO or ethanol to minimize water interference .
- Alternative Purification: Replace recrystallization with preparative HPLC for higher resolution .
- Supplementary Techniques: Cross-validate with X-ray crystallography (if single crystals are obtainable) or combustion analysis for sulfur quantification .
Advanced: What methodologies are used to study the compound’s interaction with biological targets?
Answer:
Mechanistic studies often employ:
- Enzyme Inhibition Assays: Measure IC50 values using fluorogenic substrates (e.g., for kinases or proteases). For example, similar thienopyrimidines show activity in the nanomolar range .
- Molecular Docking: Computational models (AutoDock Vina, Schrödinger Suite) predict binding modes to active sites, leveraging the compound’s sulfanyl and pyridine groups for hydrogen bonding .
- Fluorescence Quenching: Monitor changes in tryptophan fluorescence to assess binding to proteins like serum albumin .
Advanced: How can computational methods predict the compound’s reactivity or stability under varying conditions?
Answer:
- DFT Calculations: Predict electrophilic/nucleophilic sites by analyzing frontier molecular orbitals (e.g., sulfanyl groups as nucleophilic centers) .
- Molecular Dynamics (MD): Simulate stability in aqueous vs. lipid environments using software like GROMACS. For example, the cyclopenta ring may enhance membrane permeability .
- Degradation Pathways: Predict hydrolytic or oxidative degradation using software such as SPARTAN, focusing on labile bonds (e.g., acetamide cleavage at acidic pH) .
Basic: What are the solubility and stability profiles of this compound under physiological conditions?
Answer:
- Solubility: Moderately soluble in DMSO and ethanol (≥10 mg/mL), but poorly soluble in water. Solubility can be enhanced using β-cyclodextrin inclusion complexes .
- Stability: Stable at room temperature in dry, dark conditions. Degrades at >100°C or under UV light (confirmed via TGA and accelerated stability studies) .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Answer:
- Substituent Variation: Replace the 2,4,6-trimethylphenyl group with halogenated or electron-withdrawing groups to modulate target affinity .
- Bioisosteric Replacement: Substitute the sulfanyl group with a sulfonyl or amino group to improve metabolic stability .
- In Vivo Testing: Assess pharmacokinetics (e.g., oral bioavailability in rodent models) after structural modifications .
Advanced: What analytical strategies address conflicting spectral data (e.g., NMR splitting patterns)?
Answer:
- Variable Temperature NMR: Resolve overlapping signals by analyzing temperature-dependent conformational changes .
- 2D NMR (COSY, HSQC): Assign proton-carbon correlations to distinguish diastereomers or rotamers .
- X-ray Crystallography: Resolve ambiguities in stereochemistry (e.g., cyclopenta ring puckering) .
Basic: What are the safety protocols for handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and goggles due to potential irritant properties .
- Waste Disposal: Neutralize acidic or basic degradation products before disposal in designated hazardous waste containers .
- Ventilation: Perform reactions in fume hoods to avoid inhalation of DMSO vapors .
Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?
Answer:
- CRISPR-Cas9 Knockout Models: Delete putative target genes (e.g., kinases) to confirm on-target effects .
- Pull-Down Assays: Use biotinylated derivatives to isolate binding partners from cell lysates .
- Transcriptomic Profiling: RNA-seq or proteomics identifies downstream pathways affected by treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
